(1,1-Dimethyl-2-oxo-2-pyrrolidin-1-ylethyl)amine hydrochloride

Overview

Description

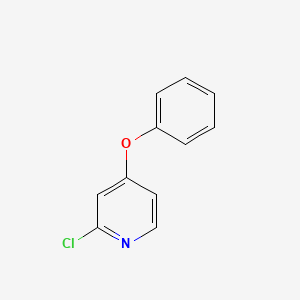

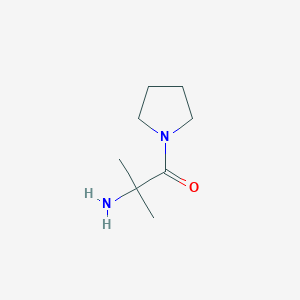

(1,1-Dimethyl-2-oxo-2-pyrrolidin-1-ylethyl)amine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field.

Scientific Research Applications

Water Treatment and Environmental Applications

Oxidizing Agents and Water Contaminants : Research by Rice and Gomez-Taylor (1986) discussed the interactions between strong oxidizing agents like chlorine, chlorine dioxide, chloramine, and ozone with drinking water contaminants. Their findings emphasized the formation of nonchlorinated organic oxidation products and chlorinated by-products, highlighting the significance of minimizing oxidizable impurities in water treatment processes to reduce oxidation by-products (Rice & Gomez-Taylor, 1986).

PFAS Removal : Ateia et al. (2019) conducted a critical review on the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This review provided insights into the effectiveness of amine functionalities in capturing PFAS through electrostatic interactions, highlighting the potential of these compounds in municipal water and wastewater treatment (Ateia et al., 2019).

Medical and Biotechnological Applications

- Acrylic Bone Cements : Vázquez, Levenfeld, and Román (1998) reviewed the role of tertiary aromatic amines in accelerating the curing of acrylic resins used in denture resins and acrylic bone cements. Their research focused on the kinetics and mechanism of the curing process, alongside considerations of toxicity and the effect of temperature on curing parameters, underscoring the critical role of amine activators in biomedical applications (Vázquez et al., 1998).

Chemical Synthesis and Characterization

- Pyrrolidine in Drug Discovery : Li Petri et al. (2021) reviewed the use of the pyrrolidine ring, a structure related to the queried compound, in medicinal chemistry. The review discussed the versatility of the pyrrolidine scaffold in synthesizing bioactive molecules, emphasizing its role in exploring pharmacophore space and contributing to the stereochemistry and three-dimensional coverage of molecules (Li Petri et al., 2021).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .

Biochemical Pathways

The formation of imine derivatives could potentially influence various biochemical pathways, depending on the specific targets of the compound .

Result of Action

The effects would largely depend on the compound’s specific targets and the changes induced by its interaction with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of (1,1-Dimethyl-2-oxo-2-pyrrolidin-1-ylethyl)amine hydrochloride. For instance, the rate at which imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

properties

IUPAC Name |

2-amino-2-methyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQJONBYPWBBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)

![2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3260703.png)